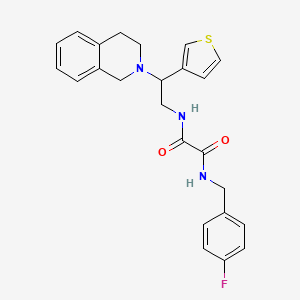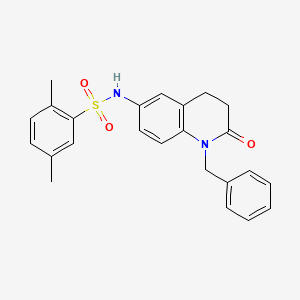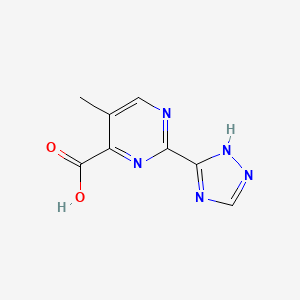
5-Methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-Methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid” is a chemical compound with the CAS Number: 1698117-99-5 . It has a molecular weight of 205.18 . The IUPAC name for this compound is the same as the common name .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, Methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7N5O2/c1-4-2-9-6 (7-10-3-11-13-7)12-5 (4)8 (14)15/h2-3H,1H3, (H,14,15) (H,10,11,13) . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the search results, triazoles in general are known for their stability and ability to bind to a wide variety of enzymes and receptors .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal shipping temperatures .科学的研究の応用
Synthesis and Spectroscopy
Research on pyrimidine derivatives, like 5-Methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid, has explored their synthesis and spectroscopic properties. For instance, studies have been conducted on the synthesis and proton NMR spectra of monomethyl- and dimethylpyrimidine-5-carboxylic acids, highlighting regioselective covalent hydration at specific ring positions of the pyrimidine structure (Kress, 1994).
Medicinal Chemistry
The 5-amino-1,2,3-triazole-4-carboxylic acid structure, related to the queried compound, has been a focal point in the development of collections of peptidomimetics or biologically active compounds based on the triazole scaffold. This includes the synthesis of triazoles active as HSP90 inhibitors, demonstrating the compound's potential in medicinal chemistry (Ferrini et al., 2015).
Supramolecular Chemistry
In the field of supramolecular chemistry, novel pyrimidine derivatives have been synthesized and investigated for their potential in co-crystallization and forming hydrogen-bonded supramolecular assemblies. Such studies contribute to the understanding of the structural and bonding properties of these compounds (Fonari et al., 2004).
Heterocyclic Chemistry
There is significant interest in the synthesis of heterocyclic compounds using pyrimidine derivatives. For example, the synthesis of 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines has been reported, illustrating the versatility of these compounds in creating diverse heterocyclic structures (Westerlund, 1980).
Coordination Chemistry and Bioactivity
Pyrimidine derivatives are also being explored in coordination chemistry and for their bioactivity. For instance, the synthesis of pyrimidine-containing compounds has been linked with antibacterial activity, highlighting their potential in pharmaceutical applications (Lahmidi et al., 2019).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-methyl-2-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c1-4-2-9-6(7-10-3-11-13-7)12-5(4)8(14)15/h2-3H,1H3,(H,14,15)(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGFGRHHAXIOIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)O)C2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2702537.png)
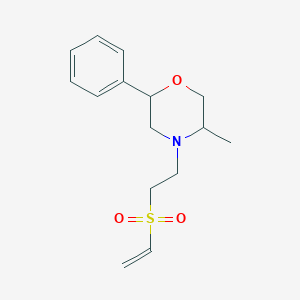
![ethyl 4-((5-oxo-8-phenyl-5,8-dihydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino)benzoate](/img/no-structure.png)
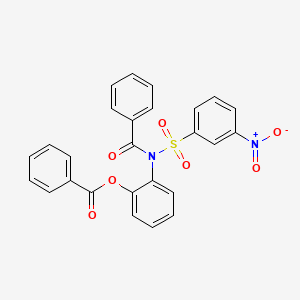
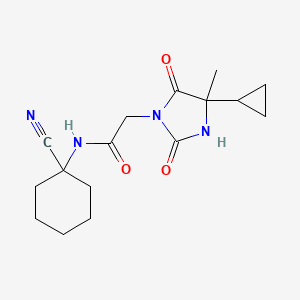


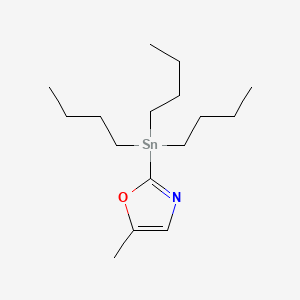
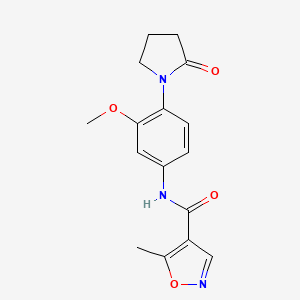

![(E)-methyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2702554.png)
